

# Cross-Study Validation of Co 102862's Inhibitory Concentration (IC50)

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## Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

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**Co 102862**, also known as V102862, is a potent, state-dependent blocker of voltage-gated sodium (Na<sup>+</sup>) channels, with demonstrated efficacy as an orally active anticonvulsant.<sup>[1][2]</sup> Its inhibitory activity is highly dependent on the conformational state of the sodium channel, showing significantly greater affinity for the inactivated state over the resting state. This guide provides a comparative analysis of the available inhibitory concentration data for **Co 102862** and details the experimental protocols utilized for its determination.

## Inhibitory Concentration Data

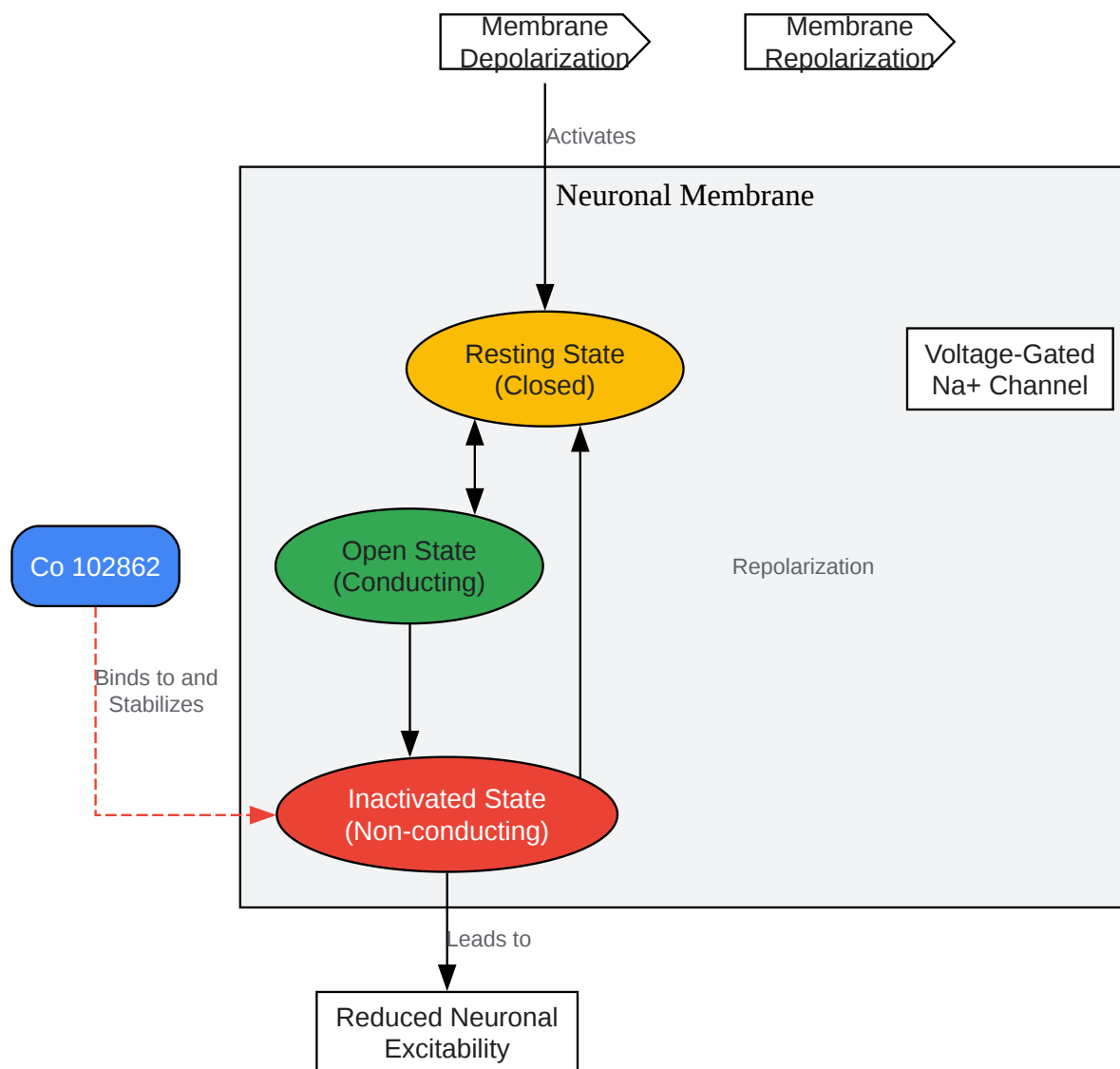
The primary study characterizing the inhibitory activity of **Co 102862** was conducted by Ilyin et al. (2005), which established its state-dependent mechanism of action on rat brain type IIA Na<sup>+</sup> (rNav1.2) channels. The following table summarizes the key inhibitory concentration values from this study.

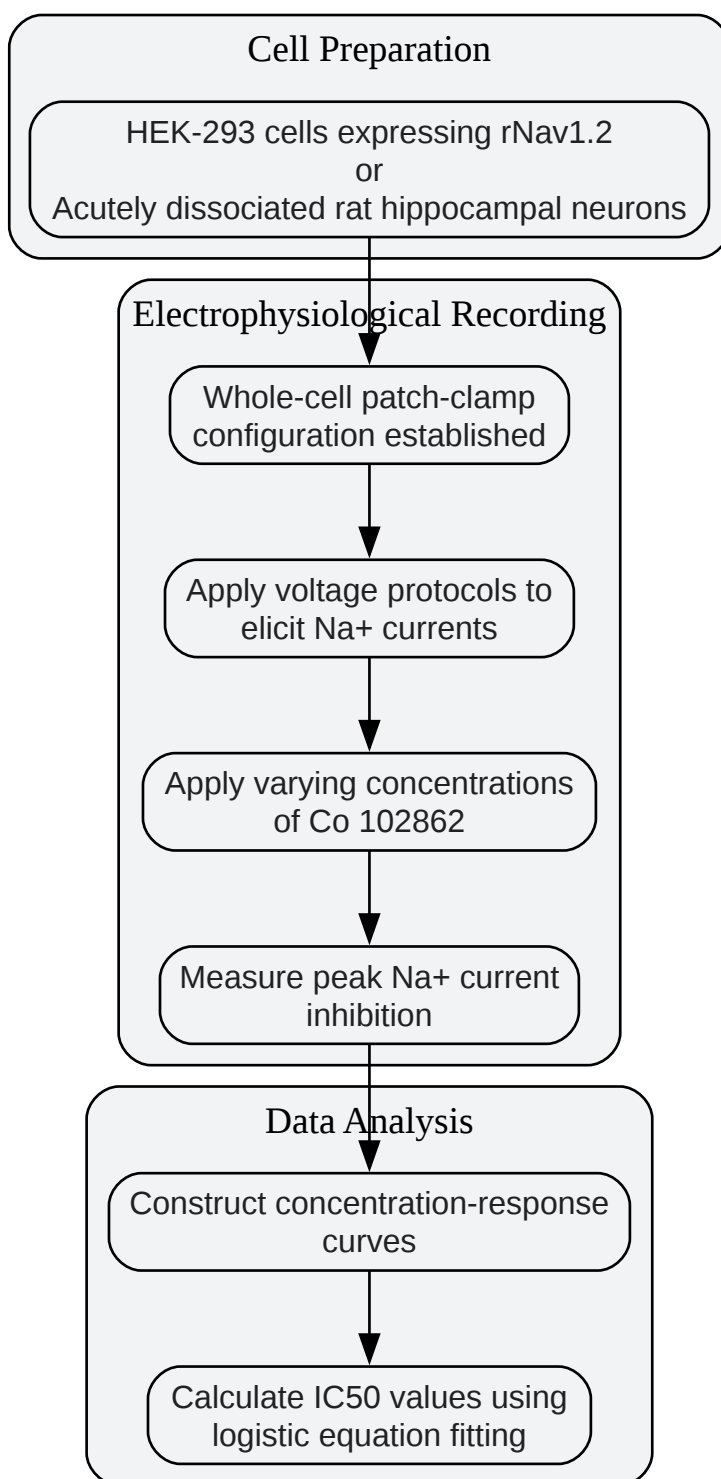
Parameter	Value (μM)	Cell Type	Channel State	Holding Potential	Reference
Ki	~0.4	HEK-293 (stably expressing rNav1.2)	Inactivated	N/A	<a href="#">[1]</a>
Kr	~30	HEK-293 (stably expressing rNav1.2)	Resting	N/A	<a href="#">[1]</a>
IC50	0.28	Acutely dissociated rat hippocampal neurons	Mixed	-65 mV	<a href="#">[3]</a>
IC50	15.9	Acutely dissociated rat hippocampal neurons	Mixed	-95 mV	<a href="#">[3]</a>

Note: Ki represents the inhibitory constant for the inactivated state, while Kr is the inhibitory constant for the resting state. A lower value indicates higher potency. The IC50 values demonstrate a clear voltage-dependency, with the potency of **Co 102862** increasing approximately 60-fold with a 30 mV depolarization of the holding potential.[\[3\]](#)

## Signaling Pathway of Co 102862

**Co 102862** exerts its pharmacological effect by directly targeting voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons. By preferentially binding to the inactivated state of the Na<sup>+</sup> channel, **Co 102862** stabilizes this non-conducting conformation, thereby reducing the number of available channels that can open in response to depolarization. This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant properties.





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## References

- 1. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
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